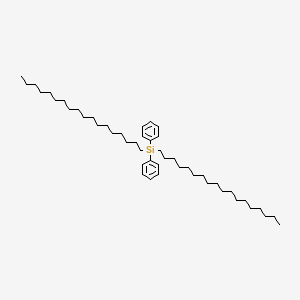
Dioctadecyldiphenylsilane
Cat. No. B8756782
M. Wt: 689.3 g/mol
InChI Key: OQXQPNVPQRXIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04650891
Procedure details


The first portion of the octadecylmagnesium bromide was cooled to 0° and cuprous cyanide (0.12 g 1.34 mmoles) was added with stirring. Then dichlorodiphenylsilane (1.95 ml, 9.27 mmoles) was added. The reaction mixture was stirred at 10° for 140 minutes. Gas chromatographic analysis showed that most of the dichlorodiphenylsilane had disappeared during the first hour of reaction. The mixture was then stirred at room temperature for about 16 hours (i.e. overnight). The reaction mixture was then filtered, quenched with water, and acidified slightly with HCl. After extraction with diethylether, drying (with MgSO4) and removal of solvent, a solid was obtained. Extraction with hot heptane and crystallization provided 4.96 g of dioctadecyldiphenylsilane. The yield was about 78%.

[Compound]
Name
cuprous cyanide
Quantity
0.12 g
Type
reactant
Reaction Step Two



Yield
78%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].Cl[Si:22](Cl)([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[CH2:1]([Si:22]([CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)[Mg]Br
|
Step Two
[Compound]
|
Name
|
cuprous cyanide
|
|
Quantity
|
0.12 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
1.95 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at 10° for 140 minutes
|
|
Duration
|
140 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had disappeared during the first hour of reaction
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was then stirred at room temperature for about 16 hours (i.e. overnight)
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quenched with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with diethylether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(with MgSO4) and removal of solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a solid was obtained
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with hot heptane and crystallization
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)[Si](C1=CC=CC=C1)(C1=CC=CC=C1)CCCCCCCCCCCCCCCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.96 g | |
| YIELD: PERCENTYIELD | 78% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
